molecular formula C23H22N4O4S3 B12211863 Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12211863
M. Wt: 514.6 g/mol
InChI Key: JLPZMZRPCRQFFF-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as thiazole, pyrimidine, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives .

Scientific Research Applications

Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
  • Ethyl 2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate

Uniqueness

Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features.

Biological Activity

Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring and a pyrimidine derivative. Its molecular formula is C19H18N2O4SC_{19}H_{18}N_2O_4S with a molecular weight of approximately 370.4 g/mol . The detailed structural representation can be summarized as follows:

ComponentDescription
IUPAC NameEthyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)-3-(3-hydroxyphenyl)prop-2-enoate
Molecular FormulaC19H18N2O4S
Molecular Weight370.4 g/mol

Synthesis

The synthesis of this compound involves the reaction of various precursors, including 2-mercapto derivatives and ethyl chloroacetate . The process typically yields high purity products suitable for biological testing.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related thiazole and pyrimidine derivatives. For instance, compounds similar to ethyl 2-[...]-5-carboxylate have shown effectiveness against various bacterial strains .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the thieno[2,3-d]pyrimidine moiety enhances this activity by interacting with specific cellular pathways.

Case Studies

  • Study on Anticancer Activity : A study published in European Journal of Medicinal Chemistry evaluated the anticancer effects of thiazole derivatives. Results indicated that compounds with similar structures to ethyl 2-[...] exhibited significant cytotoxicity against breast cancer cell lines .
  • Antimicrobial Evaluation : In another study focused on antimicrobial properties, derivatives containing the thiazole ring were tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, indicating effective antimicrobial activity .

Properties

Molecular Formula

C23H22N4O4S3

Molecular Weight

514.6 g/mol

IUPAC Name

ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H22N4O4S3/c1-5-31-21(30)18-13(3)24-22(34-18)25-16(28)11-32-23-26-19-17(12(2)14(4)33-19)20(29)27(23)15-9-7-6-8-10-15/h6-10H,5,11H2,1-4H3,(H,24,25,28)

InChI Key

JLPZMZRPCRQFFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4)C

Origin of Product

United States

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